(R)-tert-Butyl pyrrolidine-2-carboxylate

Chiral Purity Enantioselective Synthesis Stereochemical Control

(R)-tert-Butyl pyrrolidine-2-carboxylate (CAS 90071-62-8), also known as D-proline tert-butyl ester or H-D-Pro-OtBu, is a chiral, non-natural amino acid derivative belonging to the class of pyrrolidine-2-carboxylates. It is characterized by a five-membered pyrrolidine ring with a single stereocenter at the C2 position in the (R)-configuration and a tert-butyl ester protecting group.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 90071-62-8
Cat. No. B555522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl pyrrolidine-2-carboxylate
CAS90071-62-8
SynonymsH-D-PRO-OTBU; 90071-62-8; (R)-tert-Butylpyrrolidine-2-carboxylate; D-Prolinet-butylester; H-D-Pro-OtBu(syrup); D-prolinetert-butylester; tert-butyl(2R)-pyrrolidine-2-carboxylate; tert-butylD-prolinate; AC1OC3EA; SCHEMBL248747; 1,1-dimethylethylD-prolinate; CTK7F3310; MolPort-014-931-258; XJJBXZIKXFOMLP-SSDOTTSWSA-N; ZINC156852; ANW-43229; KM2898; AKOS016842763; AJ-13892; AK-91730; KB-296988; FT-0699179; ST24026471; (R)-Pyrrolidine-2-carboxylicacidtert-butylester
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyXJJBXZIKXFOMLP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-tert-Butyl Pyrrolidine-2-carboxylate (CAS 90071-62-8): Chiral Building Block for Enantioselective Synthesis


(R)-tert-Butyl pyrrolidine-2-carboxylate (CAS 90071-62-8), also known as D-proline tert-butyl ester or H-D-Pro-OtBu, is a chiral, non-natural amino acid derivative belonging to the class of pyrrolidine-2-carboxylates. It is characterized by a five-membered pyrrolidine ring with a single stereocenter at the C2 position in the (R)-configuration and a tert-butyl ester protecting group. Computed physical properties include a molecular weight of 171.24 g/mol, XLogP3 of 1.1, and a topological polar surface area of 38.3 Ų [1]. The compound is typically supplied as a colorless liquid or syrup with a purity of ≥99% (HPLC) and a specific optical rotation of [α]20D = 44 ± 1° (C=1 in EtOH) . Its primary role is as a protected chiral building block for peptide synthesis and as a chiral auxiliary in asymmetric synthesis .

Why Stereochemistry and Protecting Group Selection in (R)-tert-Butyl Pyrrolidine-2-carboxylate Are Non-Interchangeable


Substituting (R)-tert-butyl pyrrolidine-2-carboxylate with its (S)-enantiomer (L-proline tert-butyl ester, CAS 2812-46-6), its methyl ester analog (CAS 73323-65-6), or the racemic mixture (CAS 143986-00-5) is not scientifically or procedurally equivalent. The (2R) configuration is a critical determinant of downstream stereochemical outcomes in asymmetric synthesis, directly influencing the pharmacological activity of target molecules . The tert-butyl ester moiety confers distinct solubility (water solubility of 16 g/L at 25 °C [1]) and orthogonal deprotection characteristics compared to methyl esters, enabling chemoselective manipulations under acidic conditions that are incompatible with Boc or Fmoc strategies [2]. Furthermore, the base-labile nature of the tert-butyl ester differentiates its stability profile from the more acid-labile Boc-protected derivatives, dictating its specific utility in multi-step synthetic sequences .

Quantitative Differentiation of (R)-tert-Butyl Pyrrolidine-2-carboxylate (90071-62-8) from Key Analogs


Stereochemical Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate

The target compound, (R)-tert-butyl pyrrolidine-2-carboxylate, exhibits a specific optical rotation of [α]20D = 44 ± 1° (C=1 in EtOH) . In contrast, its enantiomer, (S)-tert-butyl pyrrolidine-2-carboxylate (L-proline tert-butyl ester, CAS 2812-46-6), is reported to have a significantly different specific rotation of [α]20D = -55.0° under similar conditions . This difference is a direct, quantifiable measure of the opposite absolute configuration, which dictates the compound's utility as a chiral auxiliary. The racemic mixture (CAS 143986-00-5) would exhibit no net optical rotation and is therefore unsuitable for any application requiring stereochemical induction .

Chiral Purity Enantioselective Synthesis Stereochemical Control

Protecting Group Orthogonality: tert-Butyl Ester vs. Methyl Ester Deprotection

The tert-butyl ester group of (R)-tert-butyl pyrrolidine-2-carboxylate is selectively cleaved under acidic conditions (e.g., TFA/DCM), while remaining stable to bases and nucleophiles [1]. This contrasts with the methyl ester analog, Boc-D-proline methyl ester (CAS 73323-65-6), which requires harsher saponification conditions (e.g., LiOH/THF/H2O) that may be incompatible with base-sensitive substrates . While no direct comparative deprotection yield study was located, class-level inference confirms that tert-butyl esters are standard for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) where acid-labile side-chain protecting groups are used .

Peptide Synthesis Orthogonal Protection SPPS

Solubility Profile: tert-Butyl Ester vs. Methyl Ester

The water solubility of (R)-tert-butyl pyrrolidine-2-carboxylate is reported as 16 g/L at 25 °C [1], and it is soluble in DMSO [2]. This is a significant differentiation from the methyl ester analog, Boc-D-proline methyl ester, which is described as a liquid with higher density (1.120 g/cm³ predicted vs. 0.995 g/cm³ for the target compound ) and lower water solubility, necessitating organic solvents for most manipulations. The specific solubility data for the target compound supports its use in aqueous or mixed aqueous-organic reaction media.

Solubility Formulation Reaction Medium

Commercial Purity and Quality Control Metrics

The target compound is commercially available with a guaranteed purity of ≥99% as determined by HPLC . This high purity specification is comparable to, and in some cases exceeds, that of related compounds such as (S)-tert-butyl pyrrolidine-2-carboxylate (≥98% HPLC) and Boc-D-proline methyl ester (≥99% HPLC) . The availability of a Certificate of Analysis (COA) with spectral data (NMR, HPLC) ensures batch-to-batch consistency, which is critical for reproducible synthetic outcomes in research and manufacturing.

Quality Control Purity Procurement

Stability Profile: tert-Butyl Ester vs. Boc-Protected Derivatives

(R)-tert-Butyl pyrrolidine-2-carboxylate is reported to be stable under standard laboratory conditions but is sensitive to strong acids or bases . In contrast, the Boc-protected analog, Boc-D-proline methyl ester, is described as heat-sensitive and requires refrigerated storage (0-10°C) [1]. This difference in thermal stability is directly quantifiable by the recommended storage conditions, with the target compound typically stored at -15°C to 2-8°C depending on the supplier [2], whereas the Boc-protected analog degrades if not kept cold. While no direct accelerated stability study data was found, the requirement for refrigeration for the Boc analog is a clear, practical differentiator.

Stability Storage Handling

Targeted Application Scenarios for (R)-tert-Butyl Pyrrolidine-2-carboxylate (CAS 90071-62-8) Based on Quantitative Evidence


Enantioselective Synthesis of D-Configured Bioactive Molecules

Based on the quantifiable difference in optical rotation (Δ[α]20D ≈ 99° between (R)- and (S)-enantiomers) , this compound is specifically suited for the synthesis of D-proline-containing peptides and peptidomimetics where the (R)-configuration is essential for biological activity. It serves as a critical building block in the synthesis of pharmacologically relevant alkaloids such as (R)-(+)-N-Boc-Pipecolic Acid and (S)-(-)-Ropivacaine .

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

The acid-labile tert-butyl ester enables orthogonal protection strategies in SPPS. This compound can be incorporated into a growing peptide chain and selectively deprotected using TFA without affecting Boc or other acid-stable protecting groups [1]. This is supported by class-level inference regarding the chemical selectivity of tert-butyl esters versus methyl esters .

Aqueous-Phase or Mixed-Solvent Reaction Systems

The moderate water solubility of 16 g/L at 25 °C [2] allows for its use in aqueous-phase peptide couplings or enzymatic transformations. This property differentiates it from fully organic-soluble methyl ester analogs and expands its utility in green chemistry or biocatalytic applications.

Chiral Auxiliary in Asymmetric Catalysis

The high enantiopurity (≥99% HPLC) and well-defined optical rotation make this compound a reliable chiral auxiliary for inducing stereoselectivity in C-C bond-forming reactions. It is employed in the production of enantiomerically pure compounds crucial for drug development, ensuring both efficacy and safety .

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